Dextrorphan-d3
Overview
Description
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its incorporation of trideuteriomethyl groups, which are isotopically labeled with deuterium, a stable hydrogen isotope. The presence of these deuterium atoms can significantly influence the compound’s chemical properties and behavior in various reactions.
Mechanism of Action
Target of Action
Dextrorphan-d3, also known as (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol, is a derivative of Dextrorphan . Dextrorphan primarily targets the NMDA receptor , acting as a low-affinity uncompetitive antagonist, and the sigma-1 receptor , functioning as an agonist . It also antagonizes α3/β4 nicotinic receptors .
Mode of Action
This compound interacts with its targets by binding to them, which results in changes in the cell’s activity. As an NMDA receptor antagonist, it inhibits the activity of this receptor, reducing the cell’s response to glutamate, a neurotransmitter . As a sigma-1 receptor agonist, it enhances the activity of this receptor, which is involved in various cellular functions, including ion channel modulation and regulation of calcium signaling .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with the NMDA and sigma-1 receptors. The inhibition of the NMDA receptor can affect the glutamatergic signaling pathway, potentially leading to effects on synaptic plasticity and memory processes . The activation of the sigma-1 receptor can influence various cellular pathways, including those involved in calcium signaling .
Pharmacokinetics
This compound, as a derivative of Dextrorphan, is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Dextrorphan is a primary metabolite of Dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines . It is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme . The pharmacokinetics of this compound may be influenced by factors such as the individual’s CYP2D6 enzyme activity and other physiological factors .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted due to its interaction with multiple targets. It has been reported to have analgesic activity and induce memory impairments in rats. It also has anticonvulsant activity and induces hyperlocomotion in mice . These effects are likely due to its interaction with the NMDA and sigma-1 receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors affecting decomposition may influence drug distribution into bone, as microbial and entomological species may metabolize drugs present in soft tissue . Furthermore, the action of this compound can be influenced by other substances present in the body, such as other drugs that may interact with the same targets or affect the same pathways .
Biochemical Analysis
Biochemical Properties
Dextrorphan-d3 plays a role in biochemical reactions, particularly as it interacts with various enzymes, proteins, and other biomolecules. It is an active metabolite of dextromethorphan , indicating that it is produced through the metabolic processes of this parent compound
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects through various binding interactions with biomolecules
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.
Introduction of the Azatetracyclic Structure: This involves the incorporation of nitrogen into the tetracyclic core, often through amination reactions.
Deuterium Labeling: The trideuteriomethyl groups are introduced using deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1S,9S,10S)-17-Methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol: Similar structure but without deuterium labeling.
(1S,9S,10S)-17-Ethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol: Similar structure with an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The incorporation of trideuteriomethyl groups in (1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol makes it unique compared to its non-deuterated analogs. This isotopic labeling can lead to differences in reaction kinetics, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PGDUQUMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269335 | |
Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524713-57-3 | |
Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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